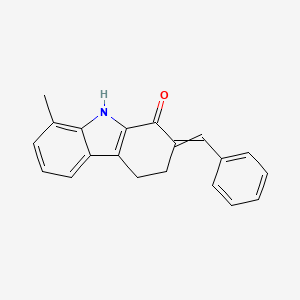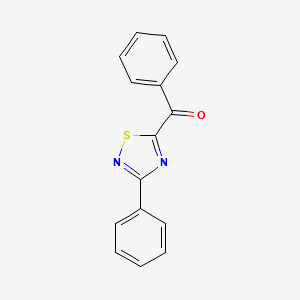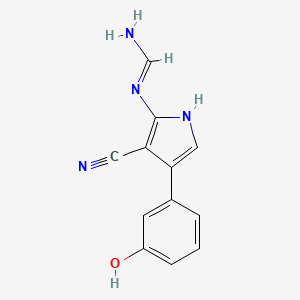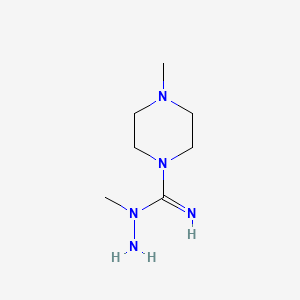
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) is a chemical compound with the molecular formula C6H14N4O. It is known for its unique structure, which includes a piperazine ring substituted with a carboximidic acid group and a methylhydrazide group.
Méthodes De Préparation
The synthesis of 1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) typically involves the reaction of piperazine with methyl isocyanate, followed by the introduction of a methylhydrazide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent yield and purity .
Analyse Des Réactions Chimiques
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Applications De Recherche Scientifique
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) can be compared with other similar compounds, such as:
1-Piperazinecarboximidicacid,N-methyl-,hydrazide: This compound has a similar structure but lacks the methyl group on the hydrazide moiety.
1-Piperazinecarboximidicacid,1-methylhydrazide: This compound differs in the position of the methyl group, which can affect its chemical properties and reactivity.
Piperazine derivatives: Various piperazine derivatives exist with different substituents, each having unique properties and applications.
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H17N5 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N-amino-N,4-dimethylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H17N5/c1-10-3-5-12(6-4-10)7(8)11(2)9/h8H,3-6,9H2,1-2H3 |
Clé InChI |
CNRYLDCBJAHEPU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=N)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
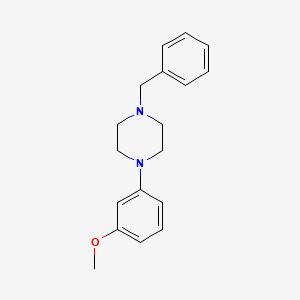
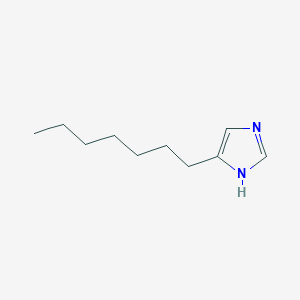
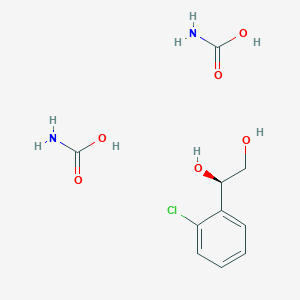
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
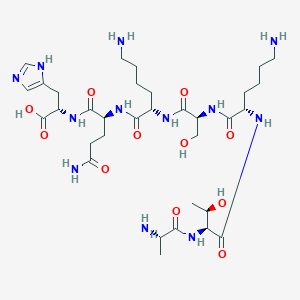
![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
